Physicochemical properties of 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid
Physicochemical properties of 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Characterization of 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid
Introduction
The convergence of pyrazole and isoxazole heterocycles has yielded a class of compounds with significant interest in medicinal chemistry and materials science.[1][2] These scaffolds are recognized for their diverse biological activities, serving as key building blocks in the development of novel therapeutic agents.[3][4] 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid represents a specific embodiment of this promising structural motif. As with any novel chemical entity destined for advanced research, particularly in drug development, a thorough and precise understanding of its fundamental physicochemical properties is not merely academic—it is a prerequisite for success. These properties govern everything from reaction kinetics and formulation stability to pharmacokinetic profiles (ADME) and biological target engagement.
This guide provides a comprehensive framework for the systematic physicochemical characterization of 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid. It is designed for researchers, chemists, and drug development professionals, moving beyond a simple listing of data points to explain the causality behind experimental choices. We will detail the necessary protocols to establish a robust and validated profile of this compound, ensuring data integrity and reproducibility.
Compound Identification and Structure
The first step in any characterization workflow is the unambiguous identification of the molecule.
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Chemical Name: 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid
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CAS Number: 1006484-70-3[5]
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Molecular Formula: C₁₀H₉N₃O₃
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Molecular Weight: 219.20 g/mol
Caption: Experimental workflow for compound characterization.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is the gold standard for determining the purity of small molecules. An ultraviolet (UV) detector is used because the aromatic heterocycles in the molecule are strong chromophores. A gradient elution is chosen to ensure that any potential impurities, which may have very different polarities, are eluted from the column and detected.
Methodology:
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System Preparation:
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Instrument: Agilent 1260 Infinity II or equivalent.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Detector: UV Diode Array Detector (DAD) set to monitor at 254 nm.
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Sample Preparation:
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Accurately weigh ~1 mg of the compound.
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Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.
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Perform a 1:10 dilution in a 50:50 mixture of Mobile Phase A and B for the working solution (100 µg/mL).
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min.
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Injection Volume: 5 µL.
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Column Temperature: 30 °C.
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Gradient Program:
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0-1 min: 5% B
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1-15 min: 5% to 95% B
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15-18 min: 95% B
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18-18.1 min: 95% to 5% B
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18.1-22 min: 5% B (re-equilibration)
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Data Analysis:
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Integrate all peaks in the chromatogram.
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Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
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Trustworthiness Check: The purity should be ≥95% for use in further assays. The peak shape should be sharp and symmetrical.
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Protocol: Aqueous Solubility by Shake-Flask Method (OECD 105)
Expertise & Rationale: The shake-flask method is a reliable "gold standard" technique for determining the thermodynamic solubility of a compound. We use a phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions, which is crucial for any compound intended for biological testing.
Methodology:
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Preparation:
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Prepare a PBS buffer solution at pH 7.4.
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Create a calibration curve for the compound using HPLC-UV by preparing a series of known concentrations (e.g., 1-100 µg/mL) and plotting peak area versus concentration.
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Experiment:
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Add an excess amount of the solid compound (e.g., ~5 mg) to a glass vial containing a known volume of PBS (e.g., 2 mL). This ensures a saturated solution is formed.
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Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (25 °C or 37 °C) for 24 hours to reach equilibrium.
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Sample Processing:
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After 24 hours, allow the vial to sit undisturbed for 1 hour to let undissolved solid settle.
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Carefully withdraw an aliquot of the supernatant.
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Filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF) to remove any remaining solid particles. This step is critical to avoid artificially high results.
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Quantification:
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Dilute the filtered supernatant with mobile phase to a concentration that falls within the range of the HPLC calibration curve.
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Analyze the diluted sample by HPLC using the purity method described above.
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Determine the concentration from the calibration curve and multiply by the dilution factor to get the final solubility value (e.g., in µg/mL or µM).
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Trustworthiness Check: The experiment should be performed in triplicate. The presence of visible solid compound at the end of the experiment confirms that a saturated solution was achieved.
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Protocol: Acidity Constant (pKa) by Potentiometric Titration
Expertise & Rationale: As the compound contains a carboxylic acid, its charge state, and thus its properties, will change with pH. Potentiometric titration is a direct and accurate method to measure the pKa. The pKa is the pH at which the compound is 50% ionized and 50% neutral. This value is essential for predicting its behavior in different environments (e.g., stomach vs. intestine).
Methodology:
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System Setup:
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Use an automated titrator equipped with a calibrated pH electrode.
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Prepare a 0.01 M solution of the compound in a co-solvent system (e.g., 20% Methanol in water) to ensure solubility throughout the titration.
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Prepare standardized 0.1 M HCl and 0.1 M NaOH titrants.
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Titration Procedure:
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Place a known volume (e.g., 25 mL) of the compound solution in the titration vessel.
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First, titrate with 0.1 M HCl to a low pH (e.g., pH 2) to fully protonate the carboxylic acid.
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Next, titrate the solution with 0.1 M NaOH, recording the pH after each incremental addition of titrant. Continue until a high pH (e.g., pH 11) is reached.
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Data Analysis:
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Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
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Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.
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The pKa is the pH value at the half-equivalence point (the point where half the volume of NaOH needed to reach the equivalence point has been added).
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Trustworthiness Check: The titration curve should show a clear inflection point. The experiment should be repeated at least twice to ensure reproducibility.
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Conclusion
A comprehensive physicochemical profile is the foundation upon which all further investigation of a novel compound is built. For 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid, the protocols detailed herein provide a robust pathway to experimentally determine its core properties, including purity, solubility, lipophilicity, and ionization state. By adhering to these standardized, validated methods, researchers can generate high-quality, reliable data essential for making informed decisions in synthetic chemistry, process development, and, most critically, in the rational design of new medicines.
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NextSDS. 5-(1-ethyl-1H-pyrazol-3-yl)-1,2-oxazole-3-carboxylic acid. [Link]
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